Einecs 281-557-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

83968-78-9 |

|---|---|

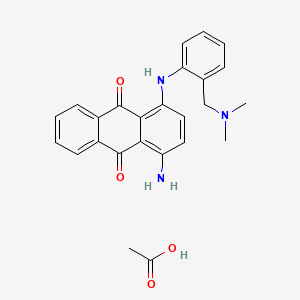

Molecular Formula |

C23H21N3O2.C2H4O2 C25H25N3O4 |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

acetic acid;1-amino-4-[2-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |

InChI |

InChI=1S/C23H21N3O2.C2H4O2/c1-26(2)13-14-7-3-6-10-18(14)25-19-12-11-17(24)20-21(19)23(28)16-9-5-4-8-15(16)22(20)27;1-2(3)4/h3-12,25H,13,24H2,1-2H3;1H3,(H,3,4) |

InChI Key |

MMQMSFPQUIIKJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CN(C)CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-(trimethoxysilyl)propyl methacrylate

Introduction

3-(trimethoxysilyl)propyl methacrylate (TMSPMA) is a versatile bifunctional organosilane that serves as a crucial coupling agent and monomer in a wide array of applications, including the formulation of adhesives, coatings, dental materials, and composites.[1][2] Its unique molecular structure, featuring a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, enables it to form covalent bonds with both organic polymers and inorganic substrates. This dual reactivity allows for significant improvements in the interfacial adhesion, mechanical strength, and durability of the resulting materials. This technical guide provides a detailed overview of the primary synthesis protocols for TMSPMA, complete with experimental details, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

The industrial production of 3-(trimethoxysilyl)propyl methacrylate is primarily achieved through two main synthetic routes: the hydrosilylation of allyl methacrylate and the reaction of 3-chloropropyltrimethoxysilane with a methacrylate salt.

Hydrosilylation of Allyl Methacrylate

This method is the most common industrial approach for producing TMSPMA.[1][2] It involves the platinum-catalyzed addition of a silicon-hydride bond across the allyl group's double bond. The reaction can be performed using trimethoxysilane directly or via a two-step process involving trichlorosilane followed by methanolysis.

Experimental Protocol: Hydrosilylation with Trichlorosilane (Two-Step)

This protocol is a representative industrial method.

Step 1: Hydrosilylation of Allyl Methacrylate with Trichlorosilane

-

Catalyst Preparation: A platinum-based catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), is typically used. A solution of the catalyst is prepared in a suitable solvent like toluene.

-

Reaction Setup: A continuous flow reactor equipped with a heat exchanger is flushed with an inert gas, such as nitrogen, and preheated to the reaction temperature, typically between 80°C and 135°C.[3]

-

Reagent Feed: Allyl methacrylate, containing a polymerization inhibitor such as 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy (4-HT) or butylated hydroxytoluene (BHT), and trichlorosilane are fed into the reactor at a controlled molar ratio, often near 1:1.[3] The catalyst solution is introduced into the reactant stream.

-

Reaction: The exothermic hydrosilylation reaction occurs within the reactor. The short residence time, often on the order of minutes in a continuous process, is sufficient for high conversion.[3]

-

Product Collection: The crude product, 3-(trichlorosilyl)propyl methacrylate, is collected at the reactor outlet.

Step 2: Methanolysis of 3-(trichlorosilyl)propyl methacrylate

-

Methanolysis: The crude 3-(trichlorosilyl)propyl methacrylate is reacted with methanol. This reaction is typically performed in a separate reactor. The stoichiometry requires at least three equivalents of methanol per mole of the trichlorosilyl intermediate. This step is highly exothermic and generates hydrogen chloride as a byproduct.

-

Purification: The resulting 3-(trimethoxysilyl)propyl methacrylate is purified by distillation under reduced pressure to remove unreacted starting materials, solvent, and byproducts.

Quantitative Data for Hydrosilylation

| Parameter | Value | Reference |

| Catalyst | Karstedt's Catalyst (Platinum-based) | [3] |

| Reaction Temperature | 80 - 135 °C | [3] |

| Residence Time (Continuous Flow) | ~5 minutes | [3] |

| Purity (after distillation) | >98% |

Reaction of 3-Chloropropyltrimethoxysilane with Potassium Methacrylate

This method provides a high-yield synthesis route from readily available starting materials.

Experimental Protocol

A detailed experimental procedure is as follows:

-

Catalyst Solution Preparation: In a reaction vessel, dissolve 1.74 g (0.015 mol) of 4-dimethylaminopyridine in 201.5 g (1.015 mol) of 3-chloropropyltrimethoxysilane.

-

Initial Heating: Heat the solution to 135°C while stirring and maintain this temperature for 15 minutes.

-

Addition of Reactants: Cool the solution to 60°C and then add 124.2 g (1 mol) of potassium methacrylate and 0.6 g of N,N'-diphenyl-p-phenylenediamine (as a polymerization inhibitor).

-

Reaction: Heat the mixture to 135°C and maintain this temperature for 1 hour with continuous stirring.

-

Work-up:

-

Cool the reaction mixture.

-

Filter off the precipitated potassium chloride.

-

Wash the filter cake with 80 g of methanol.

-

Combine the filtrates and the methanol wash.

-

-

Purification:

-

Evaporate the methanol from the combined filtrates.

-

Distill the residue under reduced pressure.

-

Quantitative Data for the Reaction of 3-Chloropropyltrimethoxysilane with Potassium Methacrylate

| Parameter | Value |

| Yield | 92% |

| Purity | 99.0% |

| Boiling Point (at 0.4 mbar) | 83 °C |

Mandatory Visualizations

Diagrams of Signaling Pathways, Experimental Workflows, or Logical Relationships

References

An In-depth Technical Guide on the Research Applications of EINECS 281-557-9 (Z-L-Isoleucyl-L-methionine)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identified by EINECS number 281-557-9, Z-L-Isoleucyl-L-methionine (Z-Ile-Met-OH). The guide details its chemical properties, its primary role in synthetic chemistry, and its known, albeit limited, specific research applications.

Chemical Identification and Properties

The chemical compound associated with EINECS number 281-557-9 is Z-L-Isoleucyl-L-methionine, a protected dipeptide. The "Z" in its name refers to a benzyloxycarbonyl (Cbz) group, which is a common protecting group for the amine terminus of the dipeptide. This protection is crucial in peptide synthesis to control the sequence of amino acid addition.

Table 1: Chemical and Physical Properties of Z-L-Isoleucyl-L-methionine

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈N₂O₅S | [1] |

| Molecular Weight | 396.5 g/mol | [1] |

| Purity | Min. 95% | [1] |

| Synonyms | Z-Ile-Met-OH | [1] |

Core Application in Research: A Building Block for Peptide Synthesis

The primary and most significant use of Z-L-Isoleucyl-L-methionine in a research setting is as a building block in peptide synthesis.[2] Protected dipeptides and amino acids are fundamental components in the assembly of custom peptides for a wide range of research and drug development applications.[3][4]

The benzyloxycarbonyl (Z) group protects the N-terminus of the dipeptide, preventing it from reacting while the C-terminus is coupled to another amino acid or peptide chain.[4] This controlled, stepwise assembly is the foundation of solid-phase peptide synthesis (SPPS) and other peptide synthesis methodologies.[5]

Applications in Drug Discovery and Development:

-

Synthesis of Bioactive Peptides: Researchers utilize protected dipeptides like Z-Ile-Met-OH to synthesize peptides with potential therapeutic properties, such as antimicrobial or antitumor peptides.[4][5]

-

Structure-Activity Relationship (SAR) Studies: By incorporating specific dipeptide units into a larger peptide, scientists can investigate how different amino acid sequences affect the biological activity and stability of the molecule.[6]

-

Development of Peptidomimetics: The modification of natural peptide structures, sometimes using protected dipeptides as a starting point, can lead to the development of peptidomimetics with improved pharmacokinetic properties.[5]

The workflow for utilizing a protected dipeptide in peptide synthesis is a well-established chemical process.

Specific Research Applications of Z-Ile-Met-OH

While the primary use of Z-Ile-Met-OH is as a synthetic building block, one specific and distinct application has been noted. It has been described as a synthetic protease used in the immobilization of κ-carrageenan.[1] In this context, its endopeptidase activity was reported to be higher than that of trypsin and chymotrypsin.[1] Additionally, it has been used as an immobilized enzyme for the hydrolysis of polyacrylamide.[1]

Experimental Protocol: General Procedure for Peptide Coupling

-

Resin Swelling: The solid support resin is swollen in a suitable solvent (e.g., dimethylformamide, DMF).

-

Deprotection: The protecting group of the amino acid attached to the resin is removed (e.g., using piperidine for an Fmoc group).

-

Washing: The resin is washed thoroughly with the solvent to remove excess deprotection reagent and byproducts.

-

Activation and Coupling: Z-Ile-Met-OH is dissolved in a solvent with an activating agent (e.g., HATU, HBTU) and a base (e.g., DIPEA). This solution is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed.

-

Washing: The resin is again washed to remove unreacted reagents.

-

Capping (Optional): Any unreacted free amines on the resin can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

-

Cycle Repetition: The process is repeated with the subsequent protected amino acids until the desired peptide sequence is synthesized.

Signaling Pathways and Further Research

There is currently no scientific literature available that describes a direct role for the dipeptide Z-L-Isoleucyl-L-methionine in any biological signaling pathways. Its function in research is primarily that of a chemical reagent for synthesis rather than a biologically active molecule that interacts with cellular signaling cascades. The individual amino acids, isoleucine and methionine, are of course integral to cellular metabolism and protein function.[7][8] L-methionine, for instance, has been studied for its protective effects against oxidative stress and mitochondrial dysfunction.[7][9] However, these biological activities are not attributed to the protected dipeptide form.

The lack of data on specific signaling pathways or extensive in-vivo/in-vitro studies for Z-Ile-Met-OH underscores its niche role as a laboratory chemical for synthetic purposes. Future research could explore the biological activities of the unprotected Ile-Met dipeptide, but such studies are not currently available.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of L-methionine supplementation on plasma homocysteine and other free amino acids: a placebo-controlled double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Trimethoxysilyl)propyl Methacrylate (TMSPMA) as a Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is a versatile bifunctional organosilane widely employed as a coupling agent to create a durable bridge between inorganic and organic materials. Its unique molecular structure, featuring a hydrolyzable trimethoxysilyl group and a polymerizable methacrylate group, enables the formation of strong covalent bonds at the interface of dissimilar materials. This technical guide provides a comprehensive overview of the mechanism of action of TMSPMA, detailed experimental protocols for its application, and a summary of its performance characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize TMSPMA in a variety of applications, including surface modification, composite materials, and the development of advanced drug delivery systems.

Core Mechanism of Action

The efficacy of TMSPMA as a coupling agent stems from its dual reactivity, allowing it to form stable connections with both inorganic substrates and organic polymers. This mechanism can be understood as a two-step process:

-

Reaction with Inorganic Substrates: The trimethoxysilyl end of the TMSPMA molecule undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, silica, and metal oxides, forming stable covalent siloxane bonds (-Si-O-Substrate). Additionally, the silanol groups can self-condense with other TMSPMA molecules to form a cross-linked polysiloxane layer on the substrate surface. This process is typically catalyzed by acid or base.

-

Reaction with Organic Polymers: The methacrylate group at the other end of the TMSPMA molecule is available for copolymerization with a wide range of organic monomers via free-radical polymerization. This allows for the covalent integration of the TMSPMA-modified inorganic material into a polymer matrix, resulting in a significant improvement in interfacial adhesion and, consequently, the mechanical and chemical properties of the composite material.

This dual functionality makes TMSPMA an effective "molecular bridge," enhancing the compatibility and bonding between otherwise immiscible phases.

Quantitative Data Presentation

The performance of TMSPMA as a coupling agent can be quantified through various analytical techniques. The following tables summarize key performance indicators from published studies.

| Substrate | Treatment | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |

| Glass | Untreated | 30 - 55 | - | [1][2] |

| Glass | TMSPMA Treated | ~85 | - | [1] |

| Polymethyl Methacrylate (PMMA) | Untreated | ~71 | 38.9 - 40.3 | [3][4][5] |

| Polymethyl Methacrylate (PMMA) | UV and IPA rinse | 45.39 (initial) -> 59.36 (after 30 days) | - | [5] |

| Adhesive System | Substrate | Shear Bond Strength (MPa) | Reference |

| Resin Composite | Mineral Trioxide Aggregate (MTA) | 10.5 - 11.1 | [6] |

| Resin Composite | Dentin | 17.73 - 34.16 | [7] |

| Resin Composite | Enamel | 15.66 - 21.84 | [7] |

| Resin Composite | Polymethyl Methacrylate (PMMA) | 6.44 - 11.19 | [8][9] |

| Polydimethylsiloxane (PDMS) | Lithium Niobate (LiNbO₃) | up to ~0.5 | [10] |

Experimental Protocols

General Protocol for Surface Modification of Glass Substrates

This protocol describes a general procedure for the surface modification of glass slides with TMSPMA to introduce reactive methacrylate groups.

Materials:

-

Glass slides

-

Acetone

-

Ethanol

-

Deionized water

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Acetic acid

-

Nitrogen or argon gas

-

Oven

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the glass slides by sonicating in acetone, followed by ethanol, and finally deionized water (15 minutes each).

-

Dry the slides under a stream of nitrogen or argon gas.

-

Activate the surface hydroxyl groups by treating the slides with an oxygen plasma cleaner for 5 minutes.[11]

-

-

Silanization Solution Preparation:

-

Prepare a 2% (v/v) solution of TMSPMA in a 95:5 (v/v) ethanol/water mixture.

-

Adjust the pH of the solution to ~4.5-5.5 with acetic acid to catalyze the hydrolysis of the methoxy groups.

-

Stir the solution for at least 1 hour to allow for hydrolysis to occur.

-

-

Surface Functionalization:

-

Immerse the cleaned and dried glass slides in the prepared TMSPMA solution for 2 hours at room temperature with gentle agitation.[11]

-

Rinse the slides thoroughly with ethanol to remove any unbound silane.

-

Cure the silane layer by baking the slides in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds.

-

-

Storage:

-

Store the functionalized slides in a desiccator to prevent moisture-induced degradation of the methacrylate groups.

-

Protocol for Functionalization of Silica Nanoparticles for Drug Delivery

This protocol outlines the functionalization of mesoporous silica nanoparticles (MSNs) with TMSPMA, a common step in preparing nanocarriers for drug delivery applications.

Materials:

-

Mesoporous Silica Nanoparticles (MSNs)

-

Toluene (anhydrous)

-

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Triethylamine (optional, as a catalyst)

-

Ethanol

-

Centrifuge

-

Nitrogen or argon atmosphere

Procedure:

-

Nanoparticle Preparation:

-

Disperse the as-synthesized MSNs in anhydrous toluene to form a stable suspension (e.g., 1 mg/mL).

-

Ensure the nanoparticles are well-dispersed using sonication.

-

-

Silanization Reaction:

-

Under a nitrogen or argon atmosphere, add TMSPMA to the MSN suspension. The amount of TMSPMA will depend on the desired surface coverage and should be calculated based on the specific surface area of the MSNs.

-

If desired, add a catalytic amount of triethylamine.

-

Reflux the mixture at the boiling point of toluene for 12-24 hours with constant stirring.

-

-

Purification:

-

After the reaction, cool the suspension to room temperature.

-

Separate the functionalized MSNs from the reaction mixture by centrifugation.

-

Wash the nanoparticles repeatedly with toluene and then ethanol to remove unreacted TMSPMA and any byproducts. Centrifuge and redisperse the particles between each wash.

-

-

Drying and Storage:

-

Dry the purified, functionalized MSNs under vacuum.

-

Store the dried nanoparticles in a desiccator.

-

Mandatory Visualizations

Caption: Mechanism of TMSPMA interaction with an inorganic substrate.

Caption: General experimental workflow for surface modification with TMSPMA.

Caption: TMSPMA as a linker in a nanoparticle-based drug delivery system.

References

- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Surface Modification of Polymethylmethacrylate (PMMA) by Ultraviolet (UV) Irradiation and IPA Rinsing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of the Surface Energy of Different Brands of Polymethyl Methacrylate on the Adherence of Candida albicans: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparison of the Shear Bond Strength of Silorane-Based Composite Resin and Methacrylate Based Composite Resin to MTA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Shear Bond Strength and Optical Properties of Resin Composite - Layered Provisional Poly(methyl methacrylate) (PMMA) [opendentistryjournal.com]

- 9. cmeri.res.in [cmeri.res.in]

- 10. Tough Bonding of Hydrogels to Diverse Nonporous Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of 3-(trimethoxysilyl)propyl methacrylate

An In-depth Technical Guide to 3-(trimethoxysilyl)propyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(trimethoxysilyl)propyl methacrylate (TMSPMA), also known as [3-(Methacryloyloxy)propyl]trimethoxysilane, is a bifunctional organosilane that serves as a versatile coupling agent and monomer in a wide array of applications, including the synthesis of advanced materials for biomedical and drug delivery systems.[1][2] Its unique molecular structure, featuring a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, enables it to form a stable bridge between organic polymers and inorganic substrates.[1] This guide provides a comprehensive overview of the core physical and chemical properties of TMSPMA, detailed experimental protocols for its application, and visual representations of its key chemical transformations.

Core Physical and Chemical Properties

The fundamental properties of 3-(trimethoxysilyl)propyl methacrylate are summarized below, providing a critical resource for its handling, application, and integration into complex systems.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₅Si | [3] |

| Molecular Weight | 248.35 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4][5] |

| Boiling Point | 190 °C | [3] |

| Density | 1.045 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.431 | |

| Flash Point | 92 °C (198 °F) - closed cup | [3] |

| Viscosity | 2.5 mm²/s at 25 °C | [1] |

| Solubility | Soluble in organic solvents such as acetone, benzene, and methanol; insoluble in water. | [1][5] |

Chemical Properties

| Property | Description | Reference |

| Synonyms | Silane A174, [3-(Methacryloyloxy)propyl]trimethoxysilane, γ-Methacryloxypropyltrimethoxysilane | [6] |

| CAS Number | 2530-85-0 | [3] |

| Reactivity | Highly reactive; the trimethoxysilyl group can hydrolyze in the presence of moisture to form silanol groups, which can then condense with hydroxyl groups on inorganic surfaces to form stable siloxane bonds. The methacrylate group can undergo polymerization. | [1][7] |

| Hydrolysis | The trimethoxysilyl groups readily hydrolyze in the presence of water to form silanol (-Si-OH) groups. This reaction is catalyzed by both acids and bases. The rate of hydrolysis is lowest at a pH of 7 and increases significantly under acidic or basic conditions. | [3][5][8] |

| Condensation | The newly formed silanol groups can undergo self-condensation to form siloxane (Si-O-Si) networks or can react with hydroxyl groups on the surface of inorganic materials. The condensation rate is lowest at a pH of 4.0. | [7][8] |

| Polymerization | The methacrylate group can participate in various polymerization reactions, such as free-radical polymerization, to form a polymeric backbone. This can be initiated by heat or chemical initiators. | [5][7][9] |

Key Chemical Transformations

The utility of 3-(trimethoxysilyl)propyl methacrylate as a coupling agent stems from its ability to undergo hydrolysis and condensation, which facilitates the covalent bonding to inorganic surfaces, and polymerization, which allows for the formation of an organic polymer matrix.

Hydrolysis and Condensation Pathway

The initial step in the application of TMSPMA as a coupling agent is the hydrolysis of the methoxy groups into silanol groups. These silanols are highly reactive and can subsequently condense with hydroxyl groups present on the surface of inorganic materials or self-condense to form a polysiloxane network.

Caption: Hydrolysis of TMSPMA to silanetriol and subsequent condensation.

Polymerization Mechanism

The methacrylate group of TMSPMA allows it to act as a monomer in polymerization reactions. This is crucial for forming a polymeric matrix that is covalently bonded to the inorganic substrate through the silane coupling. Atom Transfer Radical Polymerization (ATRP) is one method used to create well-defined polymers.[7]

Caption: Schematic of TMSPMA polymerization via ATRP.

Experimental Protocols

Detailed methodologies are essential for the successful application of 3-(trimethoxysilyl)propyl methacrylate. Below are protocols for surface modification, a common application.

Surface Modification of Substrates

This protocol describes the general steps for modifying a hydroxylated surface (e.g., glass, silica, or metal oxides) with TMSPMA to improve adhesion of a subsequent polymer layer.[10][11][12]

Materials:

-

3-(trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Deionized water

-

Substrate with hydroxylated surface

-

Beakers, stir plate, and other standard laboratory glassware

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to ensure a reactive surface. This can be done by washing with a strong soap, followed by extensive rinsing with deionized water and drying in an oven.[11]

-

Silane Solution Preparation:

-

Method A (Aqueous): Adjust the pH of deionized water to between 3.5 and 4.0 using acetic acid.[11][12] Add TMSPMA to the acidified water (e.g., 1% by weight) and stir until the solution becomes clear, indicating hydrolysis.[12]

-

Method B (Organic Solvent): Dissolve TMSPMA in a dry organic solvent like toluene or ethanol.[10][11] For ethanol-based solutions, a small amount of acidified water can be added just before use to initiate hydrolysis.[11]

-

-

Surface Treatment: Immerse the cleaned and dried substrate in the prepared silane solution. The reaction time can vary from a few minutes to several hours depending on the desired surface coverage and reaction conditions.[11] For example, treatment can be for 3 minutes in an ethanol-based solution or for 1 hour in an aqueous solution at room temperature.[11]

-

Rinsing and Curing:

-

After treatment, remove the substrate from the solution and rinse it with the solvent used for the solution preparation (e.g., ethanol or water) to remove any excess, unreacted silane.[11]

-

Dry the coated substrate, typically in an oven at an elevated temperature (e.g., 80-110 °C), to promote the condensation of the silanol groups and the formation of a stable siloxane layer on the surface.[12]

-

Caption: General workflow for surface modification using TMSPMA.

Characterization Techniques

The successful modification of surfaces and the polymerization of TMSPMA can be verified using various analytical techniques.

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of characteristic chemical bonds. For instance, the grafting of TMSPMA onto a surface can be confirmed by the appearance of absorption bands corresponding to Si-O-Si and Si-O-Cellulose vibrations.[12][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both liquid-state and solid-state NMR (¹³C and ²⁹Si) can provide detailed information about the hydrolysis, condensation, and polymerization of TMSPMA.[8][14][15]

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to determine the elemental composition of the modified surface, confirming the presence of silicon from the grafted TMSPMA.[16]

-

Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of silane grafted onto a surface by measuring the weight loss upon heating.[14]

Applications in Research and Development

3-(trimethoxysilyl)propyl methacrylate is a critical component in the development of hybrid nanomaterials that merge the properties of organic and inorganic materials.[1] Its applications span various fields:

-

Adhesives and Sealants: It enhances the adhesion between dissimilar materials.[1]

-

Coatings: TMSPMA is incorporated into coatings to improve durability and environmental resistance.[1]

-

Dental Materials: It is utilized in dental adhesives and composites for its strong bonding capabilities.[1][2]

-

Composite Materials: It acts as a modifier for polymer matrices to improve mechanical properties and interfacial adhesion.[1]

-

Biomedical Applications: TMSPMA is used in the synthesis of scaffolds for tissue engineering and in the preparation of nanoparticles for drug delivery.[2][17][18] It can also be used to attach cells and biological sections to glass surfaces for analysis.[11]

Safety and Handling

3-(trimethoxysilyl)propyl methacrylate is a combustible liquid and can cause eye, skin, and respiratory tract irritation.[4] It is important to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[4][13] The material is sensitive to moisture and should be stored in a tightly closed container in a cool, dry place.[4] Contact with moisture will liberate methanol.[4]

References

- 1. Buy 3-(Trimethoxysilyl)propyl methacrylate | 2530-85-0 [smolecule.com]

- 2. 3-(Trimethoxysilyl)propyl methacrylate 98 2530-85-0 [sigmaaldrich.com]

- 3. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites | IIETA [iieta.org]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. spectrabase.com [spectrabase.com]

- 16. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. selleckchem.com [selleckchem.com]

hydrolysis of 3-(trimethoxysilyl)propyl methacrylate explained

An In-Depth Technical Guide to the Hydrolysis of 3-(Trimethoxysilyl)propyl Methacrylate

Introduction

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), also known as γ-methacryloxypropyltrimethoxysilane (γ-MPS), is a bifunctional organosilane widely utilized as a coupling agent, adhesion promoter, and crosslinking agent.[1][2] Its versatility stems from its unique molecular structure, which features a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group.[1] This dual reactivity allows it to form stable covalent bonds between organic polymers and inorganic materials, enhancing the mechanical and physical properties of the resulting hybrid composites.[1]

The key to its function lies in the hydrolysis of the three methoxy (Si-OCH₃) groups into reactive silanol (Si-OH) groups. This initial step is followed by a condensation reaction, either with hydroxyl groups on an inorganic substrate or with other silanol groups to form a durable siloxane (Si-O-Si) network. This guide provides a detailed examination of the hydrolysis reaction, its kinetics, influencing factors, and the experimental methods used for its study.

Core Mechanism of Hydrolysis

The hydrolysis of TMSPMA is a chemical reaction in which the methoxy groups attached to the silicon atom are replaced by hydroxyl groups from water. The overall reaction proceeds in a stepwise manner, releasing one molecule of methanol for each hydrolyzed methoxy group.

Overall Reaction: C₁₀H₂₀O₅Si + 3H₂O → (HO)₃Si(CH₂)₃OCOC(CH₃)=CH₂ + 3CH₃OH

This process transforms the parent alkoxysilane into a highly reactive silanetriol. The newly formed silanol groups are unstable and readily participate in subsequent condensation reactions.[1]

Catalysis and pH Effects

The rate of hydrolysis is profoundly dependent on the pH of the reaction medium.

-

Acidic Conditions (pH < 4): Hydrolysis is significantly accelerated under acidic conditions due to the catalytic action of H⁺ ions.[3] The reaction can proceed within minutes at a low pH.[3] Importantly, the subsequent condensation of silanols is slower at low pH, allowing the silanol intermediates to remain relatively stable in solution.[3][4] A common procedure involves adjusting the pH of an aqueous solution to 3.5-4.5 with an organic acid like acetic or formic acid before adding the silane.[1][5][6]

-

Neutral Conditions (pH ≈ 7): The hydrolysis rate is at its minimum under neutral conditions.[3][4]

-

Alkaline Conditions (pH > 7): The hydrolysis rate increases in basic conditions. However, the condensation reaction is also rapidly catalyzed, leading to a shorter pot life of the hydrolyzed solution.[4]

The diagram below illustrates the stepwise hydrolysis pathway.

Factors Influencing Hydrolysis and Condensation

Several factors must be precisely controlled to achieve the desired outcome in the hydrolysis and subsequent condensation of TMSPMA.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Minimum at pH 7; increases significantly under acidic and basic conditions.[4] | Minimum at pH 4; increases under more acidic or basic conditions.[4] | Acidic conditions (pH < 4) favor stable silanol formation by promoting fast hydrolysis and slow condensation.[3][7] |

| Water | Rate increases with water concentration. | Rate increases with silanol concentration. | Water is a necessary reactant for hydrolysis. The condensation reaction produces water. |

| Catalyst | Organic acids (acetic, formic) are commonly used to lower pH and catalyze the reaction.[1] | Catalyzed by both acids and bases. | The choice of catalyst is critical for controlling the relative rates of hydrolysis and condensation. |

| Solvent | Often performed in an alcohol/water mixture (e.g., ethanol/water) to ensure miscibility.[3][5] | The solvent can influence the stability and aggregation of the resulting silanol and siloxane species. | The type and concentration of the solvent affect reaction kinetics. |

| Temperature | Rate increases with temperature. | Rate increases with temperature. | Drying at elevated temperatures (e.g., 104-121 °C) is used to drive the condensation reaction to completion.[1] |

| Concentration | Higher initial TMSPMA concentration can lead to faster condensation rates.[4][7] | Higher concentration increases the probability of intermolecular condensation. | Dilute solutions can favor intramolecular condensation, leading to cyclic species.[8] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis for Surface Treatment

This protocol is adapted from standard procedures for activating silanes to treat glass or other inorganic surfaces.[5][6]

-

Reagent Preparation:

-

Silane Solution Preparation:

-

In a well-ventilated fume hood, dilute 1 part TMSPMA in approximately 40-50 parts of a solvent like ethanol or acetone.[5][9]

-

Add the acidified water to the silane solution while stirring. A common ratio is 1 mL of TMSPMA, 200 mL of ethanol, and 6 mL of dilute acetic acid.[5]

-

Stir the solution for at least 30 minutes until it becomes clear, indicating the silane has dissolved and hydrolysis has begun.[1] The solution should be used within a day, as cloudiness indicates undesirable self-condensation has occurred.[1][5]

-

-

Application and Curing:

-

Immerse the clean, dry inorganic substrate in the prepared silane solution for 1-60 minutes.[5][6]

-

Rinse the substrate with the solvent (e.g., ethanol) to remove excess silane.

-

Dry the treated substrate in an oven at an elevated temperature (e.g., 80-120 °C) to complete the condensation reaction, forming a stable bond with the surface.[1][6]

-

Protocol 2: In-Situ Monitoring of Hydrolysis by Spectroscopy

This protocol outlines a general method for studying the reaction kinetics.

-

Sample Preparation:

-

Prepare an acidified solvent system (e.g., D₂O/methanol-d₄ for NMR) with a known pH.

-

In a sealable vial suitable for the spectrometer (e.g., NMR tube), add the solvent system.

-

Initiate the reaction by adding a precise amount of TMSPMA to the solvent and mix thoroughly.

-

-

Data Acquisition:

-

Spectral Analysis:

-

FTIR: Monitor the decrease in the intensity of the Si-OCH₃ characteristic peak and the emergence of bands corresponding to Si-OH and Si-O-Si bonds.[8][11]

-

²⁹Si NMR: Track the disappearance of the initial TMSPMA signal and the appearance of new peaks corresponding to the hydrolyzed species (one, two, or three Si-OH groups) and condensed siloxane structures.[8][10] This provides quantitative data on the degree of hydrolysis and condensation.

-

The workflow for a typical hydrolysis experiment is shown below.

Conclusion

The hydrolysis of 3-(trimethoxysilyl)propyl methacrylate is the critical first step that enables its function as a molecular bridge between organic and inorganic materials. The reaction is highly sensitive to pH, water concentration, and temperature, with acidic conditions being optimal for generating stable silanol intermediates. By carefully controlling these parameters, researchers and drug development professionals can effectively functionalize surfaces, synthesize novel hybrid materials, and improve the performance of composite systems. The use of advanced analytical techniques like NMR and FTIR spectroscopy provides invaluable insight into the kinetics and mechanisms of both the hydrolysis and subsequent condensation reactions, allowing for precise control over the final material properties.

References

- 1. The important role of 3-(methacryloyloxy)propyltrimethoxysilane_Chemicalbook [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. iieta.org [iieta.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

In-Depth Technical Guide to the Safe Handling of EINECS 281-557-9

Substance Identification: Hydrocarbons, C10-C13, n-alkanes, isoalkanes, cyclics, < 2% aromatics

This guide provides comprehensive safety and handling information for the chemical substance identified by EINECS number 281-557-9. The target audience for this document includes researchers, scientists, and professionals in the field of drug development who may handle this substance in a laboratory or industrial setting.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

GHS Classification:

| Hazard Class | Hazard Category |

| Aspiration Hazard | 1 |

| Flammable Liquids | 3 |

Pictograms:

Signal Word: Danger

Hazard Statements (H-phrases):

-

H304: May be fatal if swallowed and enters airways.[1]

-

H226: Flammable liquid and vapor.[1]

-

EUH066: Repeated exposure may cause skin dryness or cracking.

Precautionary Statements (P-phrases):

| Prevention | Response | Storage | Disposal |

| P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | P405: Store locked up. | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

| P233: Keep container tightly closed. | P331: Do NOT induce vomiting. | ||

| P240: Ground and bond container and receiving equipment. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||

| P241: Use explosion-proof electrical/ventilating/lighting equipment. | P370+P378: In case of fire: Use... to extinguish. | ||

| P242: Use non-sparking tools. | |||

| P243: Take action to prevent static discharges. | |||

| P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this hydrocarbon solvent.

| Property | Value |

| Appearance | Clear, colorless liquid |

| Odor | Faint |

| Boiling Point/Range | 179-210 °C |

| Flash Point | > 61 °C |

| Density | 0.752 g/mL at 25 °C |

| Vapor Pressure | Data not readily available |

| Solubility in Water | Insoluble |

| Explosion Limits | Lower: 0.6% Upper: 7.0% |

Toxicological Information

This substance poses an aspiration hazard. If swallowed, it can enter the lungs and cause severe damage.

| Route of Exposure | Health Effect | Toxicological Data |

| Ingestion | Aspiration hazard, may be fatal. | LD50 (oral, rat): > 5000 mg/kg |

| Inhalation | May cause respiratory irritation, dizziness, and drowsiness. | Data not readily available |

| Skin Contact | Repeated exposure may cause dryness and cracking. | |

| Eye Contact | May cause irritation. |

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits established for this exact substance. However, for hydrocarbon solvents in the C9-C14 range, a general recommended limit for aliphatic compounds is often applied. It is crucial to maintain workplace concentrations as low as reasonably practicable.

| Component | Limit Value (8-hour TWA) |

| Aliphatic Hydrocarbons (C9-C14) | 300 mg/m³ |

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this substance to determine the appropriate level of personal protective equipment required.

Experimental Protocols & Handling Procedures

General Handling Workflow

The following diagram outlines a general workflow for safely handling this hydrocarbon solvent in a laboratory setting.

Emergency Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

First Aid Measures

| Exposure | First Aid Instructions |

| Ingestion | Do NOT induce vomiting. Immediately call a poison control center or doctor. |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Get medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention. |

Fire-Fighting Measures

This substance is a flammable liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.

-

Disposal: Dispose of waste and residues in accordance with local authority requirements. Do not dispose of into drains or the environment.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the substance and the implementation of a comprehensive safety program. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(trimethoxysilyl)propyl methacrylate (CAS 2530-85-0)

This technical guide provides a comprehensive overview of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), a versatile organosilicon compound with the CAS number 2530-85-0. It is widely utilized as a coupling agent, adhesion promoter, surface modifier, and monomer in the synthesis of advanced materials.[1][2] Its bifunctional nature, combining a polymerizable methacrylate group with a hydrolyzable trimethoxysilyl group, allows it to form stable chemical bridges between organic polymers and inorganic substrates.[3][4] This document details its physicochemical properties, mechanism of action, key chemical reactions, experimental protocols, and safety information.

Physicochemical and Spectroscopic Properties

TMSPMA is a clear, colorless to pale yellow liquid with a faintly sweet or mild odor.[4][5] It is sensitive to light, heat, and moisture.[4][5][6] Upon exposure to water or humidity, it hydrolyzes, releasing flammable methanol.[4][7] It is soluble in various organic solvents like acetone, benzene, ethanol, and methanol but is insoluble or miscible with water, where it reacts.[3][8][9]

Table 1: Physicochemical Properties of 3-(trimethoxysilyl)propyl methacrylate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 2530-85-0 | [3] |

| Molecular Formula | C₁₀H₂₀O₅Si | [3][8] |

| Molecular Weight | 248.35 g/mol | [3][8] |

| IUPAC Name | 3-trimethoxysilylpropyl 2-methylprop-2-enoate | [8] |

| Appearance | Clear, colorless liquid | [3][5] |

| Density | 1.045 g/mL at 25 °C | [10][11] |

| Refractive Index (n20/D) | 1.431 | [10][11] |

| Boiling Point | 190 °C | [10][11] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [9][10] |

| Autoignition Temperature | 265 °C (509 °F) | [5] |

| Solubility | Soluble in acetone, benzene, ether, methanol. Insoluble in water. |[3][8][9] |

Table 2: Spectroscopic Data Summary

| Technique | Key Observations / Data Points | Reference(s) |

|---|---|---|

| ¹H NMR | δ=0.66 (t, SiCH₂), 1.76 (qui, CH₂), 1.91 (s, CH₃), 3.55 (s, 3OCH₃), 4.09 (t, CH₂O), 5.52 (s, H(H)C=) | [12] |

| FTIR | Characteristic peaks for Zr-O-Si bonds observed at 1088 cm⁻¹ when grafted onto zirconia nanoparticles. New bands between 1050-1100 cm⁻¹ for Si-O-Si and Si-O-Cellulose stretches after treating olive pomace flour. | [13][14] |

| ²⁹Si NMR | Used to characterize the degree of condensation in sol-gel processes. | [15][16] |

| Mass Spectrometry | GC-MS data is available for identification. | [8] |

| Raman Spectroscopy | Spectral data is available for characterization. |[8] |

Mechanism of Action as a Coupling Agent

The primary function of TMSPMA is to act as a molecular bridge between inorganic and organic materials.[3] This is achieved through its dual chemical reactivity, as illustrated in the diagram below.

-

Hydrolysis : In the presence of water, the three methoxy groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH) and methanol as a byproduct.[3][4] This reaction can be catalyzed by acids or bases.[8]

-

Condensation : The newly formed silanol groups can condense with hydroxyl groups (-OH) on the surface of inorganic substrates like glass, metal oxides, or ceramics, forming stable covalent siloxane bonds (Si-O-Substrate).[3] They can also self-condense to form a polysiloxane network on the surface.

-

Polymerization : The methacrylate group at the other end of the molecule is available to participate in free-radical polymerization.[3] It can copolymerize with a surrounding polymer matrix (e.g., acrylic, polyester), creating a strong covalent link between the inorganic substrate and the organic polymer.[5][11]

This dual mechanism significantly improves the adhesion, mechanical strength, and durability of composite materials, coatings, and adhesives.[4][5]

Applications in Research and Drug Development

TMSPMA's unique properties make it valuable in a range of scientific applications:

-

Surface Modification : It is widely used to functionalize the surfaces of glass slides, silica nanoparticles, and microfluidic devices to covalently attach cells, proteins, or polymers.[10][17] This is critical for creating stable, biocompatible surfaces for cell culture and diagnostic assays.

-

Nanoparticle Synthesis : TMSPMA is employed in the preparation and surface modification of organic-inorganic hybrid nanoparticles, such as those made from TiO₂, ZrO₂, and ZnO.[2][11][13][15] This functionalization improves their dispersion in polymer matrices and can impart specific functionalities for applications in drug delivery and bio-imaging.

-

Dental Materials : In dentistry, it serves as a crucial component in composites and adhesives, enhancing the bond between inorganic fillers (like silica) and the polymer resin matrix.[3][11]

-

Composite Materials : It acts as a modifier for polymer matrices to improve the mechanical properties, thermal stability, and interfacial adhesion of composites used in biomedical devices and tissue engineering scaffolds.[3][11][14]

-

Hydrogel and Film Fabrication : Well-defined polymers and copolymers of TMSPMA, synthesized via techniques like Group Transfer Polymerization (GTP), are used to create functional hybrid materials such as hydrogels and films.[18]

Experimental Protocols

Protocol for Surface Modification of Glass Substrates

This protocol describes a common method for covalently attaching TMSPMA to glass slides to create a surface ready for further functionalization or polymer grafting.

Materials:

-

Glass slides

-

3-(trimethoxysilyl)propyl methacrylate (TMSPMA)

-

Ethanol

-

Glacial acetic acid

-

Deionized water

-

Strong soap/detergent

-

Drying oven

-

Coplin jars or glass staining dishes

Procedure:

-

Cleaning: Thoroughly clean the glass slides with a strong soap solution, rinse extensively with deionized water, and dry completely in a drying oven.

-

Silane Solution Preparation: In a fume hood, prepare the silanization solution. Dilute 1 mL of TMSPMA in 200 mL of ethanol. Immediately before use, add 6 mL of a dilute acetic acid solution (prepared by mixing 1 part glacial acetic acid with 10 parts deionized water).

-

Silanization: Place the cleaned, dry slides into a slide rack and immerse them in the TMSPMA solution in a Coplin jar. Allow the reaction to proceed for approximately 3-5 minutes at room temperature.

-

Rinsing: Remove the slides from the silane solution and rinse them thoroughly with fresh ethanol to remove any excess, unreacted TMSPMA.

-

Drying: Allow the slides to air dry completely or dry them in an oven. The functionalized slides are now ready for use.

Alternative Aqueous Procedure: An alternative method involves adjusting 1 L of water to pH 3.5 with acetic acid, adding 4 mL of TMSPMA, and stirring until the solution is clear. Substrates are then treated for one hour at room temperature, followed by rinsing and drying.

Protocol for Filler Treatment in a Composite Material

This protocol outlines the treatment of an inorganic filler (e.g., olive pomace flour, silica) to improve its compatibility with a polymer matrix.[14]

Materials:

-

Inorganic filler (e.g., olive pomace flour)

-

TMSPMA

-

Deionized water

-

Acetic acid

-

Ethanol

-

Beaker, magnetic stirrer

-

Oven

Procedure:

-

Silane Solution Preparation: Prepare a 1% (w/w) solution of TMSPMA relative to the weight of the filler. Dissolve the required amount of TMSPMA in deionized water.

-

pH Adjustment: Adjust the pH of the solution to 4.0 using acetic acid. This is done to catalyze hydrolysis while preventing the premature self-condensation of the silane into polysiloxanes.[14] Stir the solution continuously for 15 minutes.

-

Filler Treatment: Soak the dried inorganic filler in the prepared silane solution. Allow it to react for 1 hour at room temperature with continuous stirring.

-

Washing: After treatment, wash the filler with deionized water until the pH is neutral (pH 7) to remove any excess, unbonded silane. Follow with a final rinse with ethanol.

-

Drying: Dry the treated filler in an oven at 80 °C until all moisture is removed. The functionalized filler is now ready to be incorporated into a polymer matrix.

Safety and Handling

TMSPMA is a combustible liquid and should be handled with caution.[7][19]

Table 3: Safety and Toxicological Information

| Parameter | Value / Information | Reference(s) |

|---|---|---|

| Hazards | Combustible liquid. Causes eye, skin, and respiratory tract irritation. | [7][19] |

| Toxicology | Oral LD50 (rat): > 2000 mg/kg bwDermal LD50 (rat): > 2000 mg/kg bwInhalation LC50 (rat): > 2.28 mg/L air | [20] |

| Handling | Use with adequate ventilation in a fume hood. Wear protective gloves, safety goggles, and lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [7][20][21] |

| Storage | Store in a cool, dry, well-ventilated area between 2-8°C. Keep container tightly sealed and protected from moisture, as it is moisture-sensitive. Store away from incompatible substances like strong oxidizing agents. | [5][7][10] |

| Decomposition | When heated to decomposition, it emits acrid smoke and irritating fumes, including carbon oxides and silicon dioxide. | [5][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. May be burned in a chemical incinerator. |[19][21] |

Conclusion

3-(trimethoxysilyl)propyl methacrylate is a cornerstone chemical for creating robust hybrid materials. Its ability to covalently bond dissimilar organic and inorganic materials has led to significant advancements in composites, adhesives, coatings, and biomedical applications. For researchers and drug development professionals, TMSPMA offers a reliable method for surface functionalization, nanoparticle stabilization, and the synthesis of advanced polymer systems. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its safe and effective use in the laboratory and beyond.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy 3-(Trimethoxysilyl)propyl methacrylate | 2530-85-0 [smolecule.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Trimethoxysilyl)propyl Methacrylate 2530-85-0 | TCI AMERICA [tcichemicals.com]

- 10. 3-(Trimethoxysilyl)propyl methacrylate = 97 2530-85-0 [sigmaaldrich.com]

- 11. 3-(Trimethoxysilyl)propyl methacrylate 98 2530-85-0 [sigmaaldrich.com]

- 12. afinitica.com [afinitica.com]

- 13. researchgate.net [researchgate.net]

- 14. Influence of 3-(Trimethoxysilyl) Propyl Methacrylate Coupling Agent Treatment of Olive Pomace Flour Reinforced Polystyrene Composites | IIETA [iieta.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. 3-(Trimethoxysilyl)propyl methacrylate SDS, 2530-85-0 Safety Data Sheets - ECHEMI [echemi.com]

- 21. uwaterloo.ca [uwaterloo.ca]

An In-depth Technical Guide to [3-(Methacryloyloxy)propyl]trimethoxysilane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

[3-(Methacryloyloxy)propyl]trimethoxysilane (MPTMS) is a versatile organosilane coupling agent with significant applications across various scientific and industrial fields, including materials science, dentistry, and electronics.[1][2] Its unique bifunctional structure, possessing both a polymerizable methacrylate group and hydrolyzable trimethoxysilyl groups, allows it to act as a molecular bridge between organic and inorganic materials.[1][3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reaction mechanisms of MPTMS. Detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are also presented.

Molecular Structure and Physicochemical Properties

MPTMS is an organometallic compound with the chemical formula C10H20O5Si.[1][4][5][6] Its structure features a methacrylate functional group attached to a trimethoxysilyl group via a propyl spacer.[1] This dual reactivity is the foundation of its utility as a coupling agent.[3] The IUPAC name for this compound is 3-trimethoxysilylpropyl 2-methylprop-2-enoate.[4][7][8]

Visualization of the Molecular Structure

References

- 1. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester [webbook.nist.gov]

- 7. 3-(Methacryloyloxy)propyltrimethoxysilane, 97% 100 g | Request for Quote [thermofisher.com]

- 8. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking Composite Performance: A Technical Guide to Silane Coupling Agents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer composites, the interface between the organic polymer matrix and the inorganic filler is a critical determinant of overall material performance. Achieving a robust and durable bond at this interface is paramount, and it is here that silane coupling agents play a pivotal role. This in-depth technical guide elucidates the fundamental principles of silane coupling agents, offering a comprehensive overview of their mechanism of action, quantitative effects on composite properties, and detailed experimental protocols for their application and evaluation.

The Core Principle: Bridging the Gap

Silane coupling agents are bifunctional molecules, typically of the structure R-Si-X₃, that act as molecular bridges between the dissimilar surfaces of the polymer matrix and the inorganic filler.[1][2][3][4] The 'R' group is an organofunctional moiety that is compatible with and can react with the polymer matrix, while the 'X' represents a hydrolyzable group, commonly an alkoxy group (e.g., methoxy or ethoxy), that can react with the hydroxyl groups present on the surface of most inorganic fillers.[5][6] This dual reactivity allows silanes to form a durable, covalent link across the interface, enhancing adhesion and improving the transfer of stress from the polymer matrix to the reinforcing filler.[1][5]

The mechanism of a silane coupling agent can be broken down into a series of key steps:

-

Hydrolysis: The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH).[6][7] This reaction is often catalyzed by acids or bases.[1]

-

Condensation: The newly formed silanol groups can then condense with each other to form oligomeric siloxanes.[6]

-

Hydrogen Bonding: The silanol groups of the silane (or its oligomers) form hydrogen bonds with the hydroxyl groups on the surface of the inorganic filler.[6][7]

-

Covalent Bond Formation: Upon drying or curing, a stable, covalent oxane bond (Si-O-Filler) is formed at the interface, with the removal of water.[6][7]

Simultaneously, the organofunctional group of the silane molecule interacts with the polymer matrix. This interaction can be in the form of covalent bonding, through reactions like copolymerization, or through physical entanglements and secondary forces like hydrogen bonding and van der Waals interactions.[2][3] The result is a significant improvement in the interfacial adhesion, leading to enhanced mechanical properties and durability of the composite material.[4]

Quantifying the Impact: A Data-Driven Overview

The incorporation of silane coupling agents translates into measurable improvements in the mechanical performance of polymer composites. The following tables summarize quantitative data from various studies, showcasing the significant enhancements in tensile strength, flexural strength, and interfacial shear strength (IFSS).

Table 1: Effect of Silane Coupling Agents on Tensile Strength of Polymer Composites

| Polymer Matrix | Filler | Silane Coupling Agent | Treatment Concentration | Tensile Strength Improvement (%) | Reference |

| Epoxy | Glass Fiber | γ-Aminopropyltriethoxysilane (APTES) | Not Specified | ~15% better than commercial carbon fiber | [8] |

| Polypropylene (PP) | Recycled Carbon Fiber | 3-Methacryloxypropyltrimethoxysilane (MPS) | 0.5 wt% | ~27% better than commercial carbon fiber | [8] |

| Unsaturated Polyester | Coconut Fiber | Triethoxyvinylsilane (TVS) | 10 wt% | - | [9] |

| Silicon Rubber (SR) | Carbon Fiber | γ-Aminopropyl triethoxylsilane | Not Specified | - | [6] |

| Poly(methyl methacrylate) (PMMA) | Hydroxyapatite (HA) | γ-Methacryloxypropyltrimethoxysilane (γ-MPS) | 10 wt% | 13.83% | [10] |

Table 2: Effect of Silane Coupling Agents on Flexural Strength of Polymer Composites

| Polymer Matrix | Filler | Silane Coupling Agent | Treatment Concentration | Flexural Strength Improvement (%) | Reference |

| Poly(methyl methacrylate) (PMMA) | Hydroxyapatite (HA) | γ-Methacryloxypropyltrimethoxysilane (γ-MPS) | 10 wt% | 9.62% | [10] |

| Unsaturated Polyester | Coconut Fiber | Triethoxyvinylsilane (TVS) | 10 wt% | - | [9] |

| Acrylic Dental Nanocomposites | Silica Nanoparticles | 3-Methacryloxypropyltrimethoxysilane (MPS) and Poly(ethylene glycol) (PEG) | 20 wt% | Increased with increasing nanoparticles up to 20 wt% | [11] |

Table 3: Effect of Silane Coupling Agents on Interfacial Shear Strength (IFSS) of Polymer Composites

| Polymer Matrix | Fiber | Silane Coupling Agent | Treatment Details | IFSS Improvement (%) | Reference |

| Epoxy | S-2 Glass Fiber | 3-Aminopropyl trimethoxysilane (APS) | Vapor Deposition | 25-36% over unsized fiber | [12] |

| Polyamide 6 (PA6) | Recycled Carbon Fiber | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (APS) | 1 wt% for 10s | - | [13] |

Experimental Protocols: A Practical Guide

The successful application of silane coupling agents hinges on proper experimental procedures. Below are detailed methodologies for key experiments involved in the preparation and evaluation of silane-treated polymer composites.

Protocol 1: Silane Treatment of Inorganic Fillers (Wet Method)

This protocol describes a common wet method for applying silane coupling agents to inorganic fillers.

Materials:

-

Inorganic filler (e.g., silica, glass fibers)

-

Silane coupling agent

-

Ethanol (or other suitable alcohol)

-

Deionized water

-

Acetic acid (for pH adjustment)

-

Beaker or flask

-

Magnetic stirrer

-

Oven

Procedure:

-

Solution Preparation: Prepare a 95:5 (v/v) ethanol-water solution. Adjust the pH of the solution to between 4.5 and 5.5 using acetic acid. This acidic condition promotes the hydrolysis of the silane.

-

Silane Addition: Add the silane coupling agent to the ethanol-water solution with stirring to achieve the desired concentration (typically 0.5-2.0 wt% based on the weight of the filler). Continue stirring for approximately 5-15 minutes to allow for hydrolysis to occur.

-

Filler Immersion: Disperse the inorganic filler into the silane solution. For particulate fillers, ensure thorough mixing to achieve a uniform slurry. For fibers, ensure they are fully immersed.

-

Treatment: Continue stirring the filler-silane solution for a specified time, typically ranging from 30 minutes to a few hours, depending on the filler and silane used.

-

Washing: After the treatment period, filter the treated filler and wash it with ethanol to remove any excess, unreacted silane.

-

Drying: Dry the treated filler in an oven at a temperature between 100°C and 120°C for 1-2 hours to promote the condensation reaction and the formation of covalent bonds between the silane and the filler surface.

Protocol 2: Tensile Testing of Polymer Composites (ASTM D638)

This protocol outlines the procedure for determining the tensile properties of polymer composites, following the ASTM D638 standard.[4][14][15][16][17]

Materials and Equipment:

-

Universal Testing Machine (UTM) with appropriate load cell and grips

-

Extensometer for accurate strain measurement

-

Dumbbell-shaped test specimens of the polymer composite, prepared according to ASTM D638 specifications

-

Calipers or micrometer for measuring specimen dimensions

Procedure:

-

Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer composite by injection molding, compression molding, or machining from a larger sheet. Ensure the dimensions of the specimens conform to the specifications outlined in ASTM D638.

-

Dimensional Measurement: Accurately measure the width and thickness of the gauge section of each specimen using calipers or a micrometer.

-

Machine Setup: Set up the UTM with the appropriate grips and load cell for the expected strength of the composite. Set the crosshead speed as specified in the ASTM D638 standard for the material being tested.

-

Specimen Mounting: Securely mount the specimen in the grips of the UTM, ensuring that it is properly aligned.

-

Extensometer Attachment: Attach the extensometer to the gauge section of the specimen.

-

Testing: Initiate the test. The UTM will apply a tensile load to the specimen at a constant rate of displacement until the specimen fractures.

-

Data Acquisition: Record the load and extension data throughout the test.

-

Calculations: From the load-extension curve, calculate the tensile strength, tensile modulus, and elongation at break.

Protocol 3: Contact Angle Measurement

Contact angle measurement is a useful technique to assess the change in surface energy and wettability of a filler after silane treatment.

Materials and Equipment:

-

Goniometer or contact angle measurement system

-

Syringe with a fine needle

-

Test liquids with known surface tensions (e.g., deionized water, diiodomethane)

-

Silane-treated and untreated filler substrates (e.g., glass slides)

Procedure:

-

Substrate Preparation: Prepare flat substrates of the filler material (or a model substrate like a glass slide) and treat them with the silane coupling agent according to Protocol 1. Ensure a set of untreated substrates is available for comparison.

-

Instrument Setup: Place the substrate on the stage of the goniometer.

-

Droplet Deposition: Using the syringe, carefully dispense a small droplet of the test liquid onto the surface of the substrate.

-

Angle Measurement: Capture an image of the droplet and use the software of the goniometer to measure the contact angle between the liquid droplet and the substrate surface.

-

Multiple Measurements: Repeat the measurement at several different locations on the substrate and for different test liquids.

-

Analysis: Compare the contact angles of the treated and untreated surfaces. A change in contact angle indicates a modification of the surface energy, confirming the presence of the silane layer.

Visualizing the Core Principles

To further clarify the fundamental concepts, the following diagrams, generated using Graphviz, illustrate the key signaling pathway of silane coupling agents and a typical experimental workflow.

Caption: Mechanism of silane coupling agent at the polymer-filler interface.

Caption: Typical experimental workflow for composite preparation and evaluation.

References

- 1. eng.uwo.ca [eng.uwo.ca]

- 2. researchgate.net [researchgate.net]

- 3. pure.psu.edu [pure.psu.edu]

- 4. zwickroell.com [zwickroell.com]

- 5. Silane treatment of filler and composite blending in a one-step procedure for dental restoratives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. Effect of glass fiber surface treatments on mechanical strength of epoxy based composite materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. Effects of silica surface modification with silane and poly(ethylene glycol) on flexural strength, protein-repellent, and antibacterial properties of acrylic dental nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitallibrarynasampe.org [digitallibrarynasampe.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]

- 15. scribd.com [scribd.com]

- 16. Plastics Tensile Testing for ASTM D638 [intertek.com]

- 17. victortestingmachine.com [victortestingmachine.com]

Methodological & Application

Application Notes and Protocols: 3-(trimethoxysilyl)propyl methacrylate (TMSPM) in Dental Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(trimethoxysilyl)propyl methacrylate (TMSPM), also known as γ-methacryloxypropyltrimethoxysilane (γ-MPS), as a crucial coupling agent in dental composite formulations. This document outlines its role in enhancing the performance of dental restorations, detailed experimental protocols for material preparation and characterization, and quantitative data on the impact of TMSPM concentration on the final properties of the composite.

Introduction

3-(trimethoxysilyl)propyl methacrylate is a bifunctional organosilane that plays a pivotal role in modern dental restorative materials. Its unique chemical structure allows it to act as a bridge between the inorganic filler particles and the organic polymer matrix of dental composites. The trimethoxysilyl group of TMSPM forms strong covalent bonds with the hydroxyl groups present on the surface of inorganic fillers, such as silica, after hydrolysis and condensation. Simultaneously, its methacrylate group copolymerizes with the resin matrix monomers, typically Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate), during the light-curing process. This dual reactivity is essential for improving the interfacial adhesion between the two dissimilar phases, which in turn enhances the overall mechanical properties and durability of the dental composite.[1][2]

The proper application and concentration of TMSPM are critical factors that influence the final performance of the dental composite. Insufficient silanization can lead to poor interfacial bonding, resulting in reduced strength and increased water sorption, which can compromise the longevity of the restoration. Conversely, an excessive amount of silane can lead to the formation of a weak, multilayered siloxane film on the filler surface, which can also be detrimental to the mechanical properties.[3]

Quantitative Data Summary

The concentration of TMSPM used for surface treatment of the filler particles significantly impacts the mechanical and physical properties of the final dental composite. The following tables summarize the quantitative effects of varying TMSPM concentrations on key performance indicators.

Table 1: Effect of TMSPM Concentration on Mechanical Properties of a Dental Composite with 60 wt% Silica Nanofillers in a Bis-GMA/TEGDMA (50/50 wt/wt) Matrix [3]

| TMSPM Concentration (wt% relative to silica) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| 1.0 | 105.3 ± 10.2 | 6.8 ± 0.9 |

| 2.5 | 108.1 ± 9.8 | 7.1 ± 1.1 |

| 5.0 | 112.5 ± 11.5 | 7.5 ± 1.2 |

| 7.5 | 109.4 ± 10.7 | 7.2 ± 1.0 |

| 10.0 | 106.8 ± 9.5 | 6.9 ± 0.8 |

Table 2: Effect of TMSPM Concentration on Physical Properties of a Dental Composite with 60 wt% Silica Nanofillers in a Bis-GMA/TEGDMA (50/50 wt/wt) Matrix [3]

| TMSPM Concentration (wt% relative to silica) | Degree of Conversion (%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |

| 1.0 | 62.1 ± 2.5 | 35.2 ± 1.8 | 2.5 ± 0.4 |

| 2.5 | 63.5 ± 2.1 | 32.8 ± 1.5 | 2.1 ± 0.3 |

| 5.0 | 64.8 ± 1.9 | 29.5 ± 1.2 | 1.8 ± 0.2 |

| 7.5 | 64.2 ± 2.3 | 30.1 ± 1.4 | 1.9 ± 0.3 |

| 10.0 | 63.9 ± 2.6 | 31.5 ± 1.6 | 2.2 ± 0.4 |

Experimental Protocols

Protocol for Silanization of Silica Fillers

This protocol details the surface treatment of silica nanoparticles with varying concentrations of TMSPM.

Materials:

-

Silica nanoparticles (e.g., Aerosil OX 50)

-

3-(trimethoxysilyl)propyl methacrylate (TMSPM)

-

Cyclohexane

-

n-Propylamine (catalyst)

-

Acetone

Equipment:

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Condenser

-

Rotary evaporator

-

Centrifuge

-

Vacuum oven

Procedure:

-

Dispersion: Disperse 5.0 g of silica nanoparticles in 100 mL of cyclohexane in a round-bottom flask.

-

Addition of TMSPM: Add the desired amount of TMSPM (e.g., 1.0, 2.5, 5.0, 7.5, or 10.0 wt% relative to the silica weight) to the silica dispersion.[3]

-

Catalyst Addition: Add 0.1 g of n-propylamine to the mixture.[4]

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60°C and continue stirring for another 30 minutes under a condenser.[4]

-

Solvent Removal: Remove the cyclohexane and volatile by-products using a rotary evaporator at 60°C.

-

Washing: Wash the treated silica particles multiple times with acetone to remove any unreacted, physically adsorbed silane. Centrifuge the suspension after each wash to separate the particles from the solvent.

-

Drying: Dry the silanized silica powder in a vacuum oven at 80°C for 24 hours.

Protocol for Dental Composite Formulation

This protocol describes the preparation of a light-curable dental composite using the silanized fillers.

Materials:

-

Silanized silica fillers (from Protocol 3.1)

-

Bisphenol A-glycidyl methacrylate (Bis-GMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

Camphorquinone (photoinitiator)

-

Ethyl-4-(dimethylamino)benzoate (co-initiator)

Equipment:

-

Dual asymmetric centrifugal mixer or a heavy-duty mixing spatula and glass slab

-

Light-curing unit (e.g., LED or halogen)

Procedure:

-

Resin Matrix Preparation: Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a 50:50 weight ratio.

-

Photoinitiator System: Add 0.5 wt% camphorquinone and 0.5 wt% ethyl-4-(dimethylamino)benzoate to the resin matrix and mix until completely dissolved.

-